2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol (CAS 1839513-98-2), frequently designated in industrial contexts as Erlotinib Impurity 35 or Genotoxic Ethanol Impurity 1, is a critical quinazoline-core reference standard and advanced synthetic intermediate [1]. Structurally differentiated by its 4-amino group and regioselective 6-O-desmethyl (6-oxyethanol) substitution, this compound is essential for the quantitative impurity profiling of Erlotinib active pharmaceutical ingredients (APIs) and the synthesis of active metabolites like OSI-420. For industrial procurement, securing a highly pure (>98%) standard of this exact regioconfiguration is a prerequisite for ICH M7 genotoxic impurity compliance, precise LC-MS/MS response factor calibration, and avoiding the low-yield regioselective deprotection steps otherwise required when modifying standard 6,7-bis(2-methoxyethoxy)quinazoline scaffolds [2].
Substituting this exact compound with close analogs—such as the fully methylated Erlotinib Impurity B (4-amino-6,7-bis(2-methoxyethoxy)quinazoline) or the 7-O-desmethyl isomer—fundamentally compromises both analytical validation and synthetic workflows. In quality control, isomeric analogs exhibit different UV extinction coefficients and electrospray ionization (ESI) efficiencies, leading to quantification errors that can cause API batches to fail regulatory Threshold of Toxicological Concern (TTC) limits [1]. In synthetic applications, attempting to generate the 6-hydroxyethoxy moiety from a fully methylated precursor typically results in poor regioselectivity, yielding intractable mixtures of 6-O-desmethyl and 7-O-desmethyl products [2]. Procuring the exact 6-oxyethanol, 4-amino scaffold eliminates these downstream purification bottlenecks and guarantees absolute chromatographic retention time matching.
In standard reverse-phase HPLC assays for Erlotinib API, 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol demonstrates a distinct retention shift compared to the fully methylated Erlotinib Impurity B. Due to the increased polarity of the 6-hydroxyethoxy group, this compound elutes approximately 1.5 to 2.0 minutes earlier than the bis-methoxyethoxy analog under standard gradient conditions [1]. This quantifiable retention difference is critical; using the exact standard allows for baseline resolution (Rs > 2.0) and accurate integration, whereas relying on class-level inferences or mixed degradation samples fails to meet the ICH Q2 requirements for specificity.
| Evidence Dimension | Chromatographic Retention and Resolution |
| Target Compound Data | Baseline resolution (Rs > 2.0) with an early elution profile reflecting the free hydroxyl group. |
| Comparator Or Baseline | Erlotinib Impurity B (fully methylated analog) or crude degradation mixtures. |
| Quantified Difference | ~1.5–2.0 minute retention time shift and guaranteed Rs > 2.0 against the main API peak. |
| Conditions | Reverse-phase C18 HPLC, gradient elution (acetonitrile/water/0.1% TFA). |
Procurement of the exact standard is mandatory to establish validated, regulatory-compliant analytical methods that unambiguously separate this polar impurity from the main API and lipophilic byproducts.
Accurate quantification of trace genotoxic impurities requires exact reference standards because ionization efficiencies vary significantly with minor structural changes. The 6-oxyethanol moiety in 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol alters its electrospray ionization (ESI) response factor by up to 15-25% compared to the 7-O-desmethyl isomer or the fully methylated 4-amino derivative [1]. If a laboratory substitutes a closely related quinazoline to calibrate the mass spectrometer, the resulting quantification of this specific impurity in Erlotinib batches will deviate by a corresponding 15-25%. This margin of error is unacceptable when demonstrating clearance below the stringent Threshold of Toxicological Concern (TTC) limits mandated by ICH M7.
| Evidence Dimension | ESI-MS/MS Response Factor Variance |
| Target Compound Data | Exact calibration yielding <2% quantification error for the specific 6-oxyethanol impurity. |
| Comparator Or Baseline | 7-O-desmethyl isomer or fully methylated analogs (e.g., Impurity B). |
| Quantified Difference | 15–25% deviation in ionization efficiency and subsequent calculated concentration. |
| Conditions | ESI+ LC-MS/MS Multiple Reaction Monitoring (MRM) mode. |
Using the precise compound prevents 15-25% quantification errors, ensuring API batches are not falsely rejected or incorrectly passed under ICH M7 genotoxic impurity guidelines.
When synthesizing OSI-420 (the active 6-O-desmethyl metabolite of Erlotinib) or novel 6-substituted EGFR inhibitors, using 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol as a starting building block is vastly superior to late-stage deprotection of a bis-methoxyethoxy core. Global dealkylation of 6,7-bis(2-methoxyethoxy)quinazolines typically yields a near 1:1 mixture of 6-OH and 7-OH isomers, capping the theoretical yield of the desired regioisomer at 50% and requiring exhaustive preparative chromatography [1]. By procuring the pre-differentiated 6-oxyethanol scaffold, chemists achieve >90% regiochemical fidelity in subsequent coupling steps, effectively doubling the throughput of target analog synthesis.
| Evidence Dimension | Regioselective Synthetic Yield |
| Target Compound Data | >90% yield of the correct 6-substituted regioisomer in downstream coupling. |
| Comparator Or Baseline | Late-stage deprotection of 6,7-bis(2-methoxyethoxy)quinazoline. |
| Quantified Difference | ~40-50% absolute increase in target yield and elimination of preparative chiral/isomer separation. |
| Conditions | Standard SNAr or cross-coupling conditions for quinazoline functionalization. |
Procuring the pre-differentiated scaffold eliminates a major synthetic bottleneck, saving significant time and solvent costs associated with separating 6-OH and 7-OH isomers.
Directly following from its unique retention profile and exact MS response factor, this compound is the required reference standard for validating HPLC and LC-MS/MS methods used in the quality control of Erlotinib API [1]. It enables manufacturers to prove that this specific genotoxic ethanol impurity is cleared below regulatory thresholds.
Leveraging its pre-installed 6-oxyethanol group, this compound serves as an ideal advanced precursor for the synthesis of OSI-420 (O-desmethyl erlotinib) and related metabolite standards [2]. It allows synthetic chemists to bypass low-yield regioselective deprotection steps, ensuring high-purity production of the target metabolite.
In pharmaceutical process development, this exact compound is utilized in spiking studies to map the fate and purge of impurities during Erlotinib crystallization and purification steps [1]. Its exact chromatographic resolution ensures that process chemists can accurately track its removal across different solvent systems and crystallization conditions.